molecular formula C49H59Cl2N11O7S B10827688 (2S,4R)-1-((S)-2-(2-(4-(4-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(2-(4-(4-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Cat. No.: B10827688
M. Wt: 1017.0 g/mol
InChI Key: WDBUEMWHXKHQNB-AURZXHAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DGY-09-192 is a bivalent degrader that targets fibroblast growth factor receptors 1 and 2. It couples the pan-fibroblast growth factor receptor inhibitor BGJ398 to a CRL2 VHL E3 ligase recruiting ligand. This compound is designed to preferentially induce the degradation of fibroblast growth factor receptors 1 and 2 while largely sparing fibroblast growth factor receptors 3 and 4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DGY-09-192 involves the coupling of the pan-fibroblast growth factor receptor inhibitor BGJ398 with a CRL2 VHL E3 ligase recruiting ligand. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of DGY-09-192 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet industry standards. detailed industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

DGY-09-192 undergoes various chemical reactions, including:

    Degradation: It induces the degradation of fibroblast growth factor receptors 1 and 2.

    Binding: It binds to the target receptors and the E3 ligase recruiting ligand.

Common Reagents and Conditions

The common reagents used in the synthesis of DGY-09-192 include organic solvents, catalysts, and the precursor molecules BGJ398 and the CRL2 VHL E3 ligase recruiting ligand. The reaction conditions typically involve controlled temperature and pH to ensure optimal reaction efficiency.

Major Products Formed

The major product formed from the reactions involving DGY-09-192 is the degradation of fibroblast growth factor receptors 1 and 2, leading to the inhibition of their signaling pathways.

Scientific Research Applications

DGY-09-192 has several scientific research applications, including:

Mechanism of Action

DGY-09-192 exerts its effects by binding to fibroblast growth factor receptors 1 and 2 and recruiting the CRL2 VHL E3 ligase. This leads to the ubiquitination and subsequent degradation of the target receptors. The degradation of these receptors inhibits their signaling pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    BGJ398: A pan-fibroblast growth factor receptor inhibitor that targets all four fibroblast growth factor receptors.

    Erdafitinib: Another fibroblast growth factor receptor inhibitor used in cancer treatment.

Uniqueness of DGY-09-192

DGY-09-192 is unique in its ability to selectively degrade fibroblast growth factor receptors 1 and 2 while sparing fibroblast growth factor receptors 3 and 4. This selective degradation reduces the potential for off-target effects and toxicity, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C49H59Cl2N11O7S

Molecular Weight

1017.0 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H59Cl2N11O7S/c1-28(30-9-11-31(12-10-30)44-29(2)54-27-70-44)55-46(65)35-21-34(63)24-62(35)47(66)45(49(3,4)5)57-40(64)25-60-17-19-61(20-18-60)33-15-13-32(14-16-33)56-38-23-39(53-26-52-38)59(6)48(67)58-43-41(50)36(68-7)22-37(69-8)42(43)51/h9-16,22-23,26-28,34-35,45,63H,17-21,24-25H2,1-8H3,(H,55,65)(H,57,64)(H,58,67)(H,52,53,56)/t28-,34+,35-,45+/m0/s1

InChI Key

WDBUEMWHXKHQNB-AURZXHAXSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.